molecular formula C14H14O2S B12980857 4-((2,4-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde

4-((2,4-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde

Cat. No.: B12980857
M. Wt: 246.33 g/mol
InChI Key: CPDZHXICCUXQBL-UHFFFAOYSA-N
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Description

4-((2,4-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde typically involves the condensation of 2,4-dimethylphenol with thiophene-2-carbaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

4-((2,4-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Bromine in chloroform for halogenation, nitric acid in sulfuric acid for nitration.

Major Products Formed

    Oxidation: 4-((2,4-Dimethylphenoxy)methyl)thiophene-2-carboxylic acid.

    Reduction: 4-((2,4-Dimethylphenoxy)methyl)thiophene-2-methanol.

    Substitution: 4-((2,4-Dimethylphenoxy)methyl)-5-bromothiophene-2-carbaldehyde (for halogenation).

Scientific Research Applications

4-((2,4-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.

Mechanism of Action

The mechanism of action of 4-((2,4-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiophene ring can interact with aromatic residues in biological molecules, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde: A simpler thiophene derivative with similar reactivity but lacking the 2,4-dimethylphenoxy group.

    2,4-Dimethylphenol: A phenolic compound that can be used as a precursor in the synthesis of 4-((2,4-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde.

    5-Bromothiophene-2-carbaldehyde: A halogenated thiophene derivative with different reactivity and applications.

Uniqueness

This compound is unique due to the presence of both the 2,4-dimethylphenoxy group and the thiophene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

4-[(2,4-dimethylphenoxy)methyl]thiophene-2-carbaldehyde

InChI

InChI=1S/C14H14O2S/c1-10-3-4-14(11(2)5-10)16-8-12-6-13(7-15)17-9-12/h3-7,9H,8H2,1-2H3

InChI Key

CPDZHXICCUXQBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CSC(=C2)C=O)C

Origin of Product

United States

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